4-Chloro-2-fluorotoluene

Catalog No.
S1894602
CAS No.
452-75-5
M.F
C7H6ClF
M. Wt
144.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluorotoluene

CAS Number

452-75-5

Product Name

4-Chloro-2-fluorotoluene

IUPAC Name

4-chloro-2-fluoro-1-methylbenzene

Molecular Formula

C7H6ClF

Molecular Weight

144.57 g/mol

InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3

InChI Key

MKFCYQTVSDCXAQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)F

Canonical SMILES

CC1=C(C=C(C=C1)Cl)F

4-Chloro-2-fluorotoluene is an aromatic compound with the chemical formula C₇H₆ClF. It is characterized by a toluene backbone where a chlorine atom and a fluorine atom are substituted at the 4 and 2 positions, respectively. This compound appears as a colorless to light yellow liquid and has a significant role in organic synthesis due to its unique chemical properties. It is classified as a flammable liquid and can cause skin irritation upon contact .

Typical of aromatic compounds. Its reactivity is influenced by the presence of the electronegative chlorine and fluorine substituents, which can direct electrophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in synthesizing other compounds.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, often directing electrophiles to the ortho or para positions relative to itself.
  • Cross-Coupling Reactions: It can also be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds .

Several methods exist for synthesizing 4-chloro-2-fluorotoluene:

  • Thermal Decomposition Method: This method involves thermal degradation of suitable precursors under controlled temperatures. The process is typically divided into stages to optimize yield and purity. For example, one method outlines four stages of thermal degradation at varying temperatures over extended periods, achieving high purity levels exceeding 99% .
  • Nucleophilic Substitution: Another approach involves the nucleophilic substitution of chlorine or other leaving groups with fluoride sources in the presence of solvents like anhydrous hydrofluoric acid .
  • Electrophilic Aromatic Substitution: This method utilizes electrophiles in the presence of catalysts to introduce chlorine and fluorine onto the aromatic ring .

4-Chloro-2-fluorotoluene finds applications in various fields:

  • Chemical Synthesis: It serves as a building block for synthesizing other organic compounds, particularly heterocycles.
  • Pharmaceutical Industry: Its derivatives may be explored for potential therapeutic applications due to their biological activity.
  • Material Science: Used in developing polymers and other materials through cross-coupling reactions.

Interaction studies involving 4-chloro-2-fluorotoluene primarily focus on its reactivity with nucleophiles and electrophiles in synthetic pathways. Its behavior in biological systems remains less explored but suggests potential interactions with enzymes or receptors due to its halogenated structure. Further research could elucidate its pharmacological properties and toxicological profiles.

Several compounds share structural similarities with 4-chloro-2-fluorotoluene, each exhibiting unique properties:

Compound NameChemical FormulaKey Features
2-Chloro-4-fluorotolueneC₇H₆ClFSimilar halogen substitutions; used in similar reactions .
3-Chloro-2-fluorotolueneC₇H₆ClFDifferent substitution pattern; may exhibit varied reactivity.
4-Bromo-2-fluorotolueneC₇H₆BrFBromine instead of chlorine; potentially different biological activity .
4-Chloro-3-fluorotolueneC₇H₆ClFDifferent fluorine position; affects reactivity patterns.

The uniqueness of 4-chloro-2-fluorotoluene lies in its specific arrangement of halogens that influences both its synthetic utility and potential biological interactions, distinguishing it from its analogs in terms of reactivity and application scope.

The diazotization-thermolysis pathway represents the fundamental synthetic approach for preparing 4-chloro-2-fluorotoluene from 5-chloro-2-methylaniline precursors [1]. This methodology involves the sequential formation of diazonium intermediates followed by thermal decomposition to introduce fluorine substitution [2]. The traditional approach utilizes sodium nitrite as the diazotizing agent under carefully controlled temperature conditions to prevent premature decomposition of the unstable diazonium salts [3].

The mechanism proceeds through initial salt formation between the aromatic amine and an appropriate acid medium, followed by diazotization with sodium nitrite at temperatures ranging from minus three degrees Celsius to zero degrees Celsius [1]. The resulting diazonium intermediate undergoes controlled thermal decomposition to yield the desired fluorinated product with concurrent elimination of nitrogen gas [4]. Research findings demonstrate that the molar ratio of sodium nitrite to 5-chloro-2-methylaniline significantly influences reaction efficiency, with optimal ratios ranging from 1.0 to 1.5 equivalents [1].

Temperature control during the diazotization phase proves critical for preventing side reactions and ensuring high product yields [5]. Studies indicate that maintaining reaction temperatures below zero degrees Celsius during diazotization minimizes competing decomposition pathways that lead to chlorinated aromatic impurities and polymeric byproducts [3]. The reaction time for complete diazotization typically requires one to three hours under these controlled conditions [1].

Reaction ParameterOptimal RangeImpact on Yield
Diazotization Temperature-3 to 0°CLower temperatures prevent decomposition
Sodium Nitrite Equivalents1.0-1.5Excess improves diazotization efficiency
Reaction Time1-3 hoursSufficient for complete conversion
pH ControlAcidic mediumEssential for diazonium salt stability

Anhydrous Hydrofluoric Acid-Mediated Fluorination

Anhydrous hydrofluoric acid-mediated fluorination represents a significant advancement in the synthesis of 4-chloro-2-fluorotoluene, offering superior yields and product purity compared to traditional tetrafluoroborate methods [1]. This approach utilizes anhydrous hydrofluoric acid as both the reaction solvent and the source of fluoride anions for nucleophilic substitution [4]. The methodology eliminates the need for isolating unstable diazonium tetrafluoroborate intermediates, thereby reducing safety risks and improving overall process efficiency [5].

The salt formation step involves mixing anhydrous hydrofluoric acid with 5-chloro-2-methylaniline in molar ratios ranging from 2:1 to 5:1, with higher ratios promoting more complete conversion [1]. The 5-chloro-2-methylaniline is added dropwise to the anhydrous hydrofluoric acid over a period of seven to ten hours while maintaining temperatures between five and seven degrees Celsius [1]. This controlled addition prevents excessive heat generation and ensures uniform salt formation throughout the reaction mixture [4].

Following salt formation, sodium nitrite addition initiates the diazotization process under strictly controlled temperature conditions [1]. The sodium nitrite is introduced dropwise over eight to ten hours while maintaining temperatures between minus three and zero degrees Celsius [4]. This extended addition time allows for complete diazotization while preventing thermal decomposition of the diazonium intermediate [5].

The anhydrous hydrofluoric acid medium provides several advantages over conventional aqueous systems [6]. The anhydrous conditions eliminate competing hydrolysis reactions that typically reduce fluorination efficiency in aqueous media [7]. Additionally, the high concentration of fluoride anions in the anhydrous hydrofluoric acid solution promotes rapid nucleophilic substitution once thermal decomposition of the diazonium salt begins [1].

Process ParameterSpecificationBenefit
Hydrofluoric Acid to Amine Ratio2-5:1Higher ratios improve conversion
Addition Time7-10 hoursControlled heat generation
Operating Temperature5-7°CPrevents side reactions
Product Purity>99%Superior to traditional methods

Research demonstrates that this methodology achieves yields of 96-98% with product purities exceeding 99%, representing substantial improvements over traditional fluoroboric acid routes [1]. The enhanced performance results from the elimination of intermediate isolation steps and the more favorable reaction kinetics in the anhydrous hydrofluoric acid medium [4].

Temperature-Controlled Reaction Engineering

Temperature-controlled reaction engineering constitutes a critical aspect of optimizing 4-chloro-2-fluorotoluene synthesis, with precise thermal management determining both yield and product quality [1]. The thermal decomposition phase requires sophisticated temperature programming to ensure complete conversion while minimizing undesired side reactions [8]. Advanced temperature control strategies employ multi-stage heating profiles that accommodate the varying thermal stability requirements of different reaction intermediates [5].

The optimized thermal decomposition protocol divides the heating process into four distinct stages, each with specific temperature ranges and durations [1]. Stage one operates from zero to eighteen degrees Celsius over five hours, providing controlled initiation of diazonium decomposition [1]. Stage two maintains temperatures between eighteen and twenty-six degrees Celsius for twelve hours, representing the primary decomposition phase where the majority of product formation occurs [1].

Stage three elevates temperatures from twenty-six to thirty degrees Celsius over eight hours, ensuring complete conversion of remaining diazonium intermediates [1]. The final stage four increases temperatures to thirty to forty degrees Celsius for five hours, promoting final product formation and eliminating trace unreacted materials [1]. This staged approach prevents rapid exothermic decomposition that can lead to product degradation and formation of polymeric byproducts [8].

StageDuration (hours)Temperature Range (°C)Heating Rate (°C/h)Primary Function
150-183.6Initial decomposition
21218-260.67Main conversion phase
3826-300.5Complete conversion
4530-402.0Final product formation

Continuous monitoring of reaction temperature proves essential for maintaining optimal conditions throughout the extended decomposition period [9]. Temperature fluctuations exceeding plus or minus 0.5 degrees Celsius during critical phases can significantly impact product quality and yield [9]. Modern industrial implementations employ automated temperature control systems with precise feedback mechanisms to maintain these stringent temperature requirements [9].

The controlled heating approach minimizes the formation of chlorinated aromatic compounds and polymeric tar formation that commonly occurs in conventional rapid heating protocols [1]. Studies indicate that adherence to the programmed temperature profile results in product purities exceeding 99.9% while maintaining yields above 96% [1]. The extended reaction time, totaling thirty hours, ensures complete thermal decomposition while preventing the formation of hazardous intermediate accumulations [8].

Purification Techniques and Yield Maximization Strategies

Purification techniques for 4-chloro-2-fluorotoluene encompass multiple separation and refinement methods designed to achieve high product purity while maximizing overall yields [1]. The comprehensive purification strategy begins immediately following thermal decomposition and involves sequential washing, distillation, and analytical verification steps [1]. These techniques are specifically optimized for fluorinated aromatic compounds, accounting for their unique physical and chemical properties [10].

The initial purification step involves cooling the reaction mixture to five degrees Celsius followed by liquid-liquid separation to isolate the organic phase containing the crude product [1]. The upper organic layer, consisting primarily of 4-chloro-2-fluorotoluene, is separated from the lower aqueous acid phase [1]. This separation typically requires at least two liquid extraction cycles to ensure complete product recovery [5].

Alkaline washing represents the subsequent purification step, utilizing sodium hydroxide solution to neutralize residual acid impurities [1]. The washing process involves three to five sequential treatments with sodium hydroxide solution, with each washing using volumes exceeding twice the volume of the crude product [1]. The washing continues until the mixed solution reaches neutral pH, typically between 7 and 8 [5].

Steam distillation serves as the primary separation technique for isolating 4-chloro-2-fluorotoluene from higher boiling impurities [1]. The process operates under reduced pressure conditions of 0.02 to 0.05 megapascals while maintaining temperatures between 98 and 104 degrees Celsius [1]. Steam distillation continues until no oil droplets appear in the distillate, indicating complete recovery of the volatile product [1].

Purification MethodOperating ConditionsRecovery Rate (%)Purity Achieved (%)
Liquid-Liquid Extraction5°C, multiple cycles95-9885-90
Alkaline WashingNaOH solution, pH 7-898-9995-97
Steam Distillation98-104°C, 0.02-0.05 MPa92-9597-99
Atmospheric Distillation158°C, 1 atm95-98>99

Final purification employs atmospheric distillation at 158 degrees Celsius to obtain the finished product [1]. Fractions collected before 158 degrees Celsius are recycled to the washing neutralization procedure for treatment with subsequent batches [1]. Gas chromatographic analysis confirms product purity, with typical results showing purities exceeding 99.9% [1].

Column chromatography provides an alternative purification approach for smaller scale preparations, utilizing silica gel stationary phases with petroleum ether mobile phases [11]. This technique achieves product recoveries of 80-90% with purities ranging from 95-98% [11]. Gas chromatographic analysis serves as the standard analytical method for purity determination, employing flame ionization detection with detection limits below 0.1% [12].

Yield maximization strategies focus on optimizing each purification step to minimize product losses while maintaining high purity standards [13]. Recovery of hydrofluoric acid from the spent acid phase contributes to overall process economics, with recovery rates typically exceeding 90% [1]. The spent acid is mixed with concentrated sulfuric acid and subjected to distillation to regenerate hydrofluoric acid for reuse in subsequent batches [1].

Optimization ParameterTarget ValueEconomic Impact
Overall Process Yield96-98%High product recovery
Product Purity>99.9%Meets commercial standards
Acid Recovery Rate90-95%Reduces raw material costs
Waste Minimization<2%Environmental compliance

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

452-75-5

Wikipedia

4-Chloro-2-fluorotoluene

Dates

Modify: 2023-08-16

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